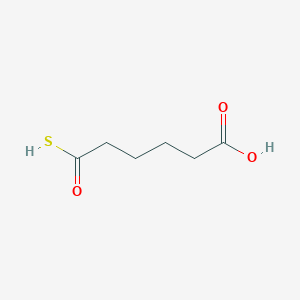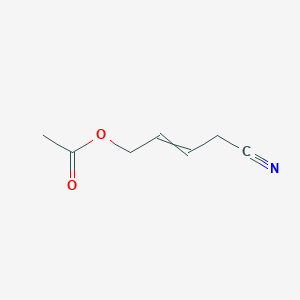
4-Cyanobut-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanobut-2-en-1-yl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a butenyl chain. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobut-2-en-1-yl acetate typically involves the esterification of 4-Cyanobut-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanobut-2-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-Cyanobut-2-en-1-ol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or
Eigenschaften
CAS-Nummer |
61447-12-9 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
4-cyanobut-2-enyl acetate |
InChI |
InChI=1S/C7H9NO2/c1-7(9)10-6-4-2-3-5-8/h2,4H,3,6H2,1H3 |
InChI-Schlüssel |
WGNRSWKYHBGEFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC=CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
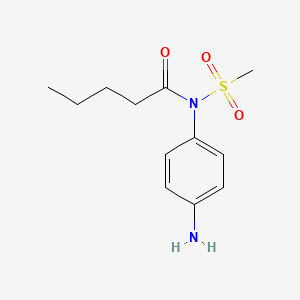
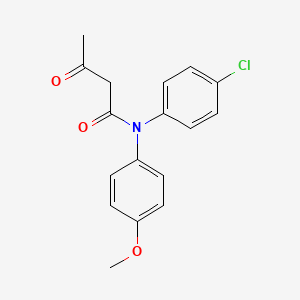

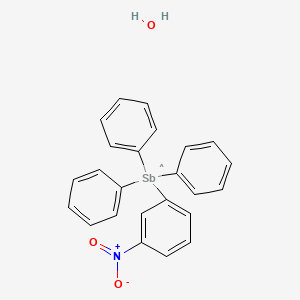
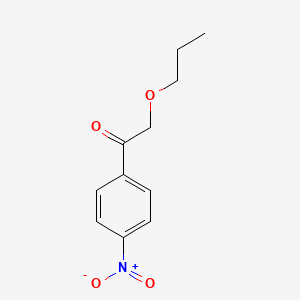
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
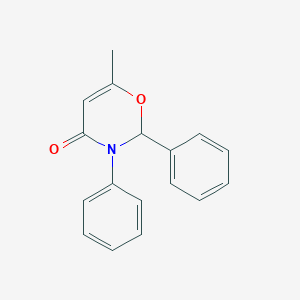

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
